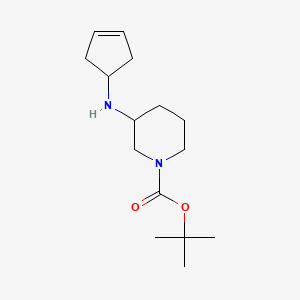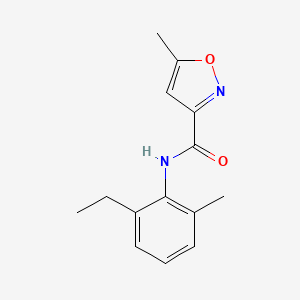
Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. CP-47,497 has been shown to have a high affinity for CB1 receptors, making it a valuable tool for scientific research.
Mécanisme D'action
Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate acts as a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. Activation of CB1 receptors by Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate leads to a variety of physiological effects, including modulation of pain perception, appetite regulation, and mood regulation. CB1 receptors are also involved in the regulation of neurotransmitter release, including the release of dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects, including modulation of pain perception, appetite regulation, and mood regulation. It has also been shown to affect the release of neurotransmitters, including dopamine, serotonin, and glutamate. Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate has been shown to have a high affinity for CB1 receptors, making it a valuable tool for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
The high affinity of Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate for CB1 receptors makes it a valuable tool for scientific research. However, its potency and potential for abuse also make it a potential hazard in the laboratory. Careful handling and storage are necessary to ensure the safety of researchers working with Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate.
Orientations Futures
There are many potential future directions for research involving Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate. One area of research could focus on the development of new synthetic cannabinoids with potential therapeutic applications. Another area of research could focus on the role of CB1 receptors in the regulation of other physiological processes, such as inflammation and immune function. Additionally, more research is needed to fully understand the potential risks and benefits of synthetic cannabinoids like Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate.
Méthodes De Synthèse
The synthesis of Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate involves several steps, including the condensation of piperidine-1-carboxylic acid with tert-butyl 3-bromocyclopent-2-en-1-ylcarbamate, followed by deprotection of the tert-butyl group with trifluoroacetic acid. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate has been used extensively in scientific research to study the endocannabinoid system and the effects of cannabinoids on the central nervous system. It has been used to investigate the role of CB1 receptors in pain modulation, appetite regulation, and mood regulation. Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate has also been used to study the pharmacology of other synthetic cannabinoids and to develop new compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-15(2,3)19-14(18)17-10-6-9-13(11-17)16-12-7-4-5-8-12/h4-5,12-13,16H,6-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYISIRSXXRRFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2CC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-5-fluoro-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7635984.png)
![5-(6-chloro-2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridine](/img/structure/B7636004.png)


![2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide](/img/structure/B7636018.png)
![N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7636024.png)
![N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B7636032.png)


![N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7636069.png)
![[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636072.png)
![[2-(2-chloro-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636079.png)

![[2-(2,6-dichloro-3-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636089.png)